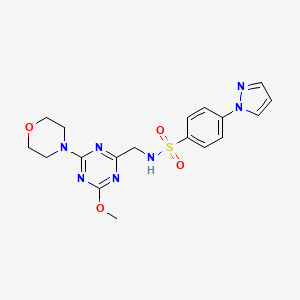
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N7O4S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a triazine moiety with a pyrazole and benzenesulfonamide structure, suggesting a multifaceted mechanism of action against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N5O3S, with a molecular weight of approximately 349.4 g/mol. The structure features:
- A triazine core which is known for its role in various pharmacological activities.
- A morpholino group that enhances solubility and bioavailability.
- A pyrazole moiety that is often associated with anti-inflammatory and analgesic properties.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing triazine and pyrazole groups have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon carcinoma (HCT-15) . The presence of the sulfonamide group may enhance these effects by facilitating interactions with biological targets such as enzymes involved in tumor growth.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Apoptosis : Studies have shown that related compounds can activate caspases (caspase 3/7 and caspase 9), leading to programmed cell death in cancer cells .
- Modulation of Signaling Pathways : The compound may influence pathways involving NF-kB and p53, which are crucial in regulating cell survival and apoptosis .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar triazine-based compounds against breast cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of the intrinsic apoptotic pathway .
Case Study 2: Antimicrobial Activity
Another study demonstrated the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial growth by targeting specific metabolic pathways essential for bacterial survival .
Propriétés
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4S/c1-28-18-22-16(21-17(23-18)24-9-11-29-12-10-24)13-20-30(26,27)15-5-3-14(4-6-15)25-8-2-7-19-25/h2-8,20H,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVDFJBVKGFONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














